molecular formula C22H24BrNO3 B11362412 5-bromo-3-[2-(cyclopentyloxy)-3-methoxybenzyl]-1-methyl-1,3-dihydro-2H-indol-2-one

5-bromo-3-[2-(cyclopentyloxy)-3-methoxybenzyl]-1-methyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B11362412
M. Wt: 430.3 g/mol
InChI Key: OOHJOBUXXFPCKC-UHFFFAOYSA-N
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Description

5-bromo-3-[2-(cyclopentyloxy)-3-methoxybenzyl]-1-methyl-1,3-dihydro-2H-indol-2-one is a complex organic compound with a unique structure that includes a bromine atom, a cyclopentyloxy group, and a methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-[2-(cyclopentyloxy)-3-methoxybenzyl]-1-methyl-1,3-dihydro-2H-indol-2-one typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the bromination of an appropriate precursor, followed by the introduction of the cyclopentyloxy and methoxybenzyl groups through nucleophilic substitution reactions. The final step usually involves the cyclization of the intermediate to form the indole ring structure.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of tubular diazotization reaction technology can help in reducing side reactions and improving the overall yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

5-bromo-3-[2-(cyclopentyloxy)-3-methoxybenzyl]-1-methyl-1,3-dihydro-2H-indol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can lead to the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

5-bromo-3-[2-(cyclopentyloxy)-3-methoxybenzyl]-1-methyl-1,3-dihydro-2H-indol-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-bromo-3-[2-(cyclopentyloxy)-3-methoxybenzyl]-1-methyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-(cyclopentyloxy)-3-methylbenzenemethanol: This compound shares a similar structure but lacks the indole ring.

    5-Bromo-2-(cyclopentyloxy)-3-methylpyridine: Another similar compound with a pyridine ring instead of an indole ring.

Uniqueness

The uniqueness of 5-bromo-3-[2-(cyclopentyloxy)-3-methoxybenzyl]-1-methyl-1,3-dihydro-2H-indol-2-one lies in its specific combination of functional groups and the indole ring structure, which confer distinct chemical and biological properties not found in the similar compounds mentioned above.

Properties

Molecular Formula

C22H24BrNO3

Molecular Weight

430.3 g/mol

IUPAC Name

5-bromo-3-[(2-cyclopentyloxy-3-methoxyphenyl)methyl]-1-methyl-3H-indol-2-one

InChI

InChI=1S/C22H24BrNO3/c1-24-19-11-10-15(23)13-17(19)18(22(24)25)12-14-6-5-9-20(26-2)21(14)27-16-7-3-4-8-16/h5-6,9-11,13,16,18H,3-4,7-8,12H2,1-2H3

InChI Key

OOHJOBUXXFPCKC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C(C1=O)CC3=C(C(=CC=C3)OC)OC4CCCC4

Origin of Product

United States

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